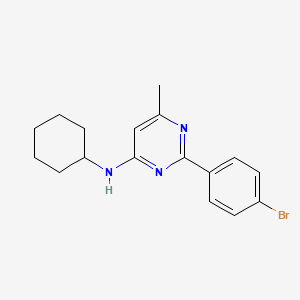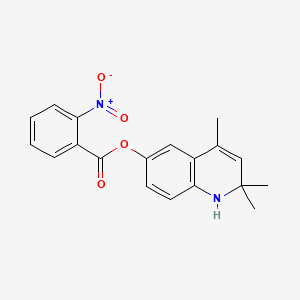![molecular formula C18H14N2O B5679433 2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline CAS No. 61001-01-2](/img/structure/B5679433.png)
2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline
Overview
Description
2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has unique chemical properties that make it suitable for various research purposes.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound 2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline and its derivatives have been synthesized through various methods. Some studies describe the synthesis of similar compounds through one-carbon bridging units to prepare angular imidazo isoquinoline systems with varying substituents. Methods used for synthesis include the cyclization of phenacylisoquinolinium bromide, reaction of a-bromoacetophenone phenylsulfonylhydrazones with isoquinoline, and condensation reactions (Deady & Kachab, 1986; Rui Hou et al., 2004).
Characterization and Structural Analysis : Extensive structural characterization of these compounds has been performed using techniques like HRMS, NMR spectra analyses, and single crystal X-ray diffraction. For instance, certain isomeric compounds have been characterized to understand their molecular planarity and the formation modes of intermolecular interactions (Lu & He, 2012).
Application in Material Sciences
- Electroluminescence and Optical Properties : Certain derivatives of 2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline have shown potential in material sciences, particularly in the creation of organic light-emitting diodes (OLEDs). Studies have explored the electroluminescence behaviour of π-conjugated imidazole–isoquinoline derivatives, analyzing their photophysical, electrochemical, and thermal properties. Some compounds demonstrated ideal blue emission and the ability to produce “pure” white light, comprising blue light from excimers and orange light from electromers (Nagarajan et al., 2014).
Chemical Properties and Reactions
Photocatalytic Radical Cascade Cyclization : A novel method for the synthesis of benzo[4,5]imidazo[2,1-a]isoquinolin derivatives has been established using visible-light-induced radical cascade cyclization. This method showcases good functional group tolerance and a wide substrate scope, forming derivatives containing CH2CN/CF2COOEt/CF3 in good to excellent yields under mild conditions (Liang Liu et al., 2020).
Anion Recognition and Fluorescence Quenching : Some studies have investigated the anion recognition properties of derivatives of 2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline. For instance, certain compounds have demonstrated solvent-dependent fluorescence emission and the ability to undergo fluorescence quenching upon interaction with polyhydroxy compounds due to hydrogen bonding interactions (Tamuly et al., 2006; Alreja & Kaur, 2016).
properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-21-15-8-6-14(7-9-15)17-12-20-11-10-13-4-2-3-5-16(13)18(20)19-17/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWYGWRRHDDHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)imidazo[2,1-a]isoquinoline | |
CAS RN |
61001-01-2 | |
| Record name | 2-(4-Methoxyphenyl)imidazo(2,1-a)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-METHOXYPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6XME2MS8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5679368.png)


![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5679400.png)
![2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B5679407.png)
![2-(3-methyl-2-buten-1-yl)-8-[2-(methylthio)-4-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679413.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,2,4-oxadiazole](/img/structure/B5679415.png)





![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5679446.png)
![N-[3-(cyclopentyloxy)propyl]-6-ethylpyrimidin-4-amine](/img/structure/B5679449.png)